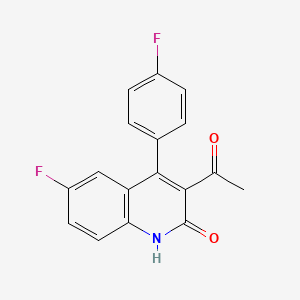

![molecular formula C9H15ClN2O2 B1524524 1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride CAS No. 73935-27-0](/img/structure/B1524524.png)

1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride

Übersicht

Beschreibung

This compound is also known as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide or EDC . It is a water-soluble carbodiimide usually handled as the hydrochloride . It is typically employed in the 4.0-6.0 pH range and is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .

Synthesis Analysis

The production method of this compound involves reacting N, N’-dimethylpropanediamine and carbon disulfide as raw materials to prepare N, N’-Dimethylpropylthiourea . The methiodide is recrystallised from CHCl3/EtOAc, the crystals are filtered off, washed with dry Et2O, recrystallised from CHCl3/Et2O, and dried in vacuo over P2O5 .Molecular Structure Analysis

The molecular formula of this compound is C8H17N3 and its molar mass is 155.245 g·mol −1 . The InChI code is 1S/C8H17N3/c1-4-9-8-10-6-5-7-11 (2)3/h4-7H2,1-3H3 .Chemical Reactions Analysis

This compound is a carboxyl- and amine-reactive crosslinker that is water soluble and can activate carboxyl residues for their reaction with primary amines to form O-acylisourea as a reaction intermediate, which reacts with amide bonds to release isourea as a by-product .Physical And Chemical Properties Analysis

The compound has a molar mass of 218.68 . It is a powder at room temperature . The melting point is 110-115°C (lit.) . It is soluble in water .Wissenschaftliche Forschungsanwendungen

Generation of Structurally Diverse Libraries

The compound is utilized as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. For instance, it reacts with S-alkylated dithiocarbamic acid salts and aryl mercaptans to produce dithiocarbamates and thioethers, respectively. Such versatility facilitates the synthesis of pyrazolines, pyridines, benzodiazepines, benzothiazepine, pyrimido[1,2-a]benzimidazole, and 4-hydroxypiperidine derivatives, showcasing its utility in creating a wide range of heterocyclic compounds (G. Roman, 2013).

Synthesis of Pyrrole Derivatives

Research also demonstrates the compound's role in the synthesis of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and their analogs. This pathway provides a broad array of derivatives of 1-aryl-2-[ω-(dialkylamino)alkyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, underlining its contribution to expanding the scope of available pyrrole-based compounds (R. Vydzhak & S. Y. Panchishyn, 2010).

Development of Luminescent Polymers

Furthermore, it has been instrumental in the development of luminescent polymers. Polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit exhibit strong fluorescence, which is crucial for applications in optoelectronics and bioimaging. The synthesis and characterization of these polymers highlight their potential in creating materials with unique optical properties, which can be tuned for specific applications (Kai A. I. Zhang & B. Tieke, 2008).

Stimulus-Responsive Fluorescent Properties

The compound's derivatives have shown stimulus-responsive fluorescent properties in solid states, such as piezochromism, acidochromism, and solvent-induced emission changes. These properties are pivotal for the development of advanced materials in sensing, imaging, and display technologies. The ability of these compounds to undergo reversible changes in their fluorescence in response to external stimuli opens avenues for creating smart materials with potential applications in various fields, including materials science and biotechnology (Y. Lei et al., 2016).

Safety And Hazards

Zukünftige Richtungen

Given the irreversible nature of this reaction, there must be pathways for elimination or . Furthermore, the dicyclohexylurea formed if DCC is used contaminates the target conjugates. Therefore, water-soluble carbodiimides, in particular 1-ethyl-3- (3-dimethylaminopropyl)carbodiimide hydrochloride (DEC), which does not form dicyclohexylurea, are more attractive as condensing reagents .

Eigenschaften

IUPAC Name |

1-[3-(dimethylamino)propyl]pyrrole-2,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2.ClH/c1-10(2)6-3-7-11-8(12)4-5-9(11)13;/h4-5H,3,6-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZLWVCVBBDMQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C(=O)C=CC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid](/img/structure/B1524441.png)

![3-(aminomethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one](/img/structure/B1524447.png)

![Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane](/img/structure/B1524452.png)

![[5-Bromo-2-(morpholin-4-yl)pyridin-3-yl]methanol](/img/structure/B1524458.png)